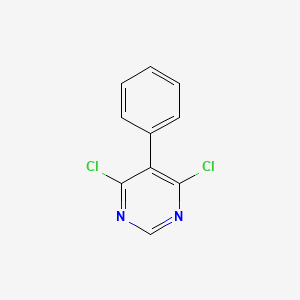

4,6-Dichloro-5-phenylpyrimidine

描述

Significance of Heterocyclic Scaffolds in Chemical Science and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, form the largest and most varied class of organic compounds. derpharmachemica.com Their significance in chemical science and particularly in medicinal chemistry is paramount, with over 85% of all biologically active chemical entities possessing a heterocyclic fragment. nih.gov These scaffolds are integral to life processes and are found in the core structures of numerous biomolecules, including DNA, RNA, vitamins, and hormones. derpharmachemica.comresearchgate.net

The prevalence of heterocyclic scaffolds in drug discovery and development stems from their ability to provide a framework for designing molecules with desirable pharmacological properties. nih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govresearchgate.net These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, ultimately enhancing their therapeutic efficacy. nih.gov The versatility of heterocyclic structures enables medicinal chemists to expand the available drug-like chemical space and drive more effective drug discovery programs. nih.gov As a result, heterocyclic compounds are central to the development of a wide array of therapeutic agents, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant drugs. semanticscholar.org

The Pyrimidine (B1678525) Nucleus as a Versatile Synthetic Synthon

Among the myriad of heterocyclic structures, the pyrimidine nucleus, a six-membered ring with two nitrogen atoms at positions 1 and 3, holds a position of particular importance. nih.gov As a fundamental component of the nucleic acids uracil, thymine, and cytosine, pyrimidine is a cornerstone of life's genetic blueprint. nih.gov This biological significance has inspired chemists to explore pyrimidine and its derivatives as versatile synthetic synthons for the creation of novel compounds with a wide range of applications. nih.govcapes.gov.br

The pyrimidine scaffold is a valuable building block in organic synthesis due to its multiple reaction sites, which allow for the introduction of various functional groups. nih.gov This adaptability enables the construction of complex molecular architectures, including fused heterocyclic systems. nih.gov The synthesis of compounds based on the pyrimidine ring is a major focus in medicinal chemistry, as these derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The ability to use pre-formed pyrimidine-based reagents offers significant advantages in synthesis, such as reducing the number of reaction steps and the generation of by-products. nih.gov This strategic approach facilitates the efficient production of diverse libraries of compounds for biological screening. nih.gov

Positioning of 4,6-Dichloro-5-phenylpyrimidine as a Key Intermediate in Organic Synthesis

Within the extensive family of pyrimidine derivatives, this compound emerges as a key intermediate in organic synthesis. Its structure, featuring a phenyl group at the 5-position and reactive chloro groups at the 4- and 6-positions, makes it a valuable precursor for the synthesis of more complex, polysubstituted pyrimidines. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as amines. researchgate.net This reactivity allows for the strategic and selective introduction of different substituents to build up molecular complexity.

The presence of the phenyl group also influences the compound's reactivity and provides a scaffold for further functionalization. The strategic placement of these functional groups makes this compound a versatile building block for creating libraries of compounds with potential biological activities. The synthesis of such derivatives is of considerable interest in the search for new therapeutic agents.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 3974-16-1 |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.combldpharm.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEOKRVTIYIBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4,6 Dichloro 5 Phenylpyrimidine

Established Synthetic Pathways to Dihalogenated 5-Substituted Pyrimidines

The traditional approaches to synthesizing dihalogenated 5-substituted pyrimidines, such as 4,6-dichloro-5-phenylpyrimidine, often involve a two-step sequence: construction of the 5-substituted pyrimidine (B1678525) ring followed by halogenation.

Halogenation of Precursor Pyrimidines

Direct halogenation of a pre-formed 5-phenylpyrimidine (B189523) core is a common strategy. The reactivity of the pyrimidine ring allows for the introduction of halogen atoms at the 4- and 6-positions. Various halogenating agents can be employed for this transformation. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), provides a versatile method for the halogenation of pyrazolo[1,5-a]pyrimidines. researchgate.net While this specific example does not directly describe the synthesis of this compound, it highlights a general methodology applicable to related heterocyclic systems.

A more direct approach involves the reaction of a suitable pyrimidine precursor with a halogenating agent. For example, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved through the reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. google.comgoogle.comwipo.int This principle can be extended to 5-substituted derivatives. A method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) starts from p-bromophenylacetic acid, which is converted in several steps to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, followed by chlorination. google.com

A recent development in pyrimidine halogenation involves a ring-opening, halogenation, and ring-closing sequence via aza-Zincke imine intermediates. digitellinc.com This method allows for the regioselective halogenation at the 5-position of pyrimidines under mild conditions, showcasing the ongoing innovation in this area. digitellinc.com

Conversion from 4,6-Dihydroxypyrimidine Derivatives

A widely used and industrially relevant method for the synthesis of 4,6-dichloropyrimidines involves the conversion of the corresponding 4,6-dihydroxypyrimidine derivatives. The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring can be readily substituted with chlorine atoms using various chlorinating agents.

The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base such as dimethylaniline or triethylamine. google.comgoogle.com The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride is a well-established method for producing 4,6-dichloropyrimidine. google.comgoogle.comwipo.int This process can be adapted for the synthesis of 5-substituted analogues. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves the chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.com

Phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene, have also been employed as chlorinating agents for the conversion of 4,6-dihydroxypyrimidines. google.compatsnap.com While effective, the high toxicity of phosgene necessitates stringent safety precautions.

The table below summarizes some of the established methods for the synthesis of 4,6-dichloropyrimidines from their dihydroxy precursors.

| Starting Material | Reagents | Key Features | Reference |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, Dimethylaniline | Well-established, widely used method. | google.com |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, Saturated hindered amine (e.g., Hünig's base) | Improved process with specific amine bases. | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene, Suitable base (e.g., Dimethylaniline) | Alternative to phosphorus oxychloride, but with safety concerns. | google.com |

| 4,6-Dihydroxypyrimidine | Chlorine supply agent, Triethylamine | A process that ensures high purity and yield with byproduct recovery. | wipo.int |

| 4,6-Dihydroxy-5-fluoropyrimidine | Phosphorus oxychloride, then Chlorine and Phosphorus trichloride | A specific method for a fluorinated analogue, highlighting potential for adaptation. | google.com |

Palladium-Catalyzed Cross-Coupling Methodologies for Phenyl Installation

Modern synthetic organic chemistry has been revolutionized by the development of palladium-catalyzed cross-coupling reactions. These methods offer powerful tools for the formation of carbon-carbon bonds, including the introduction of a phenyl group onto a heterocyclic core.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is highly effective for the formation of aryl-aryl bonds and can be applied to the synthesis of 5-phenylpyrimidines.

In a typical approach, a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine, can be coupled with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base. libretexts.orgyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

While direct Suzuki-Miyaura coupling on 4,6-dichloropyrimidine can lead to a mixture of mono- and di-arylated products, selective mono-arylation at the 5-position can be achieved by starting with a 5-halo-4,6-dichloropyrimidine. Alternatively, the phenyl group can be introduced at an earlier stage of the synthesis, followed by the construction and chlorination of the pyrimidine ring.

The Suzuki-Miyaura coupling has been successfully employed for the synthesis of various phenyl-substituted heterocycles, demonstrating its broad applicability. nih.govnih.govrsc.org

Negishi Coupling Approaches and Optimization

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases.

For the synthesis of this compound, a Negishi coupling approach could involve the reaction of a 5-halopyrimidine derivative with an organozinc reagent, such as phenylzinc chloride. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. wikipedia.orgillinois.edu

The Negishi coupling has been shown to be effective for the formation of C(sp²)–C(sp³) bonds and has been applied to the synthesis of complex molecules. nih.gov Recent advancements have focused on the development of more active and stable catalyst systems, as well as the use of flow chemistry to improve reaction efficiency and safety. nih.gov The reaction is known for its high functional group tolerance. wikipedia.org

The table below provides a general comparison of the Suzuki-Miyaura and Negishi coupling reactions for the synthesis of 5-phenylpyrimidines.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (boronic acids, esters) | Organozinc |

| Catalyst | Palladium(0) | Palladium(0) or Nickel |

| Advantages | Commercially available and stable reagents, relatively mild reaction conditions. libretexts.org | High reactivity of organozinc reagents, high functional group tolerance. wikipedia.org |

| Disadvantages | Can be slower than Negishi coupling. | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. wikipedia.org |

Emerging Synthetic Routes and Process Intensification

The field of synthetic chemistry is constantly evolving, with a continuous drive towards the development of more efficient, sustainable, and cost-effective processes. For the synthesis of this compound, several emerging trends are noteworthy.

One area of active research is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation. This approach can significantly reduce reaction time, waste generation, and purification efforts. For example, a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed through a cascade cyclization-oxidative halogenation. nih.gov While not directly applicable to the target molecule, this strategy illustrates the potential for developing similar streamlined processes for other heterocyclic systems.

Process intensification, which aims to improve the efficiency and safety of chemical processes, is also gaining traction. The use of continuous flow reactors, for instance, can offer better control over reaction parameters, leading to higher yields and purities, as well as enhanced safety, particularly for reactions involving hazardous reagents or intermediates. nih.gov

Furthermore, the exploration of novel catalyst systems, including those based on earth-abundant metals, is a key area of research aimed at reducing the cost and environmental impact of chemical synthesis.

Reactivity Profiles and Derivatization Chemistry of 4,6 Dichloro 5 Phenylpyrimidine

Selective Nucleophilic Aromatic Substitution Reactions

The two chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-phenylpyrimidine are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions, meaning which chlorine atom is replaced, can often be controlled by the choice of nucleophile and reaction conditions.

Amination Reactions and Regiochemical Control

The introduction of amino groups onto the pyrimidine (B1678525) core is a common strategy in the synthesis of biologically active molecules. The reaction of this compound with amines can lead to mono- or di-substituted products.

Studies on similar dichloropyrimidine systems have shown that the regioselectivity of amination can be a significant challenge. For instance, in the amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines, monoamination occurs readily. mdpi.comnih.gov However, achieving selective disubstitution often requires careful optimization of reaction conditions, including the use of palladium catalysts. mdpi.comnih.gov The steric bulk of both the amine nucleophile and any existing substituents on the pyrimidine ring can influence the position of substitution. mdpi.comnih.gov For example, with sterically hindered amines, the reaction may favor substitution at the less hindered position. mdpi.comnih.gov

In the case of 6-aryl-2,4-dichloropyrimidines, a high degree of regioselectivity has been achieved, with amination strongly favoring the C4 position. researchgate.netfigshare.com This selectivity is observed with both aliphatic secondary amines, which require palladium catalysis, and aromatic amines, which can react without a catalyst. researchgate.netfigshare.com The use of specific bases, such as lithium hexamethyldisilazide (LiHMDS), has also been shown to be crucial for promoting these reactions. researchgate.netfigshare.com

Furthermore, research on 5-substituted-2,4-dichloropyrimidines has revealed that while most nucleophiles preferentially attack the C4 position, tertiary amine nucleophiles exhibit excellent selectivity for the C2 position. nih.gov This switch in regioselectivity provides a valuable tool for accessing a wider range of substituted pyrimidines. nih.gov The mechanism for this C2 selectivity with tertiary amines involves an in situ N-dealkylation of an intermediate. nih.gov

The table below summarizes the regioselective amination of related dichloropyrimidine systems, which can provide insights into the potential reactivity of this compound.

| Dichloropyrimidine Derivative | Nucleophile | Catalyst/Base | Major Product | Reference |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | None | Mono-aminated product | mdpi.comnih.gov |

| 4-Amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/Ligand | Di-aminated product | mdpi.comnih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd/LiHMDS | C4-substituted product | researchgate.netfigshare.com |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | None | C4-substituted product | researchgate.netfigshare.com |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary amines | None | C2-substituted product | nih.gov |

Reactions with Oxygen and Sulfur Nucleophiles

Beyond amination, this compound can react with a variety of oxygen and sulfur nucleophiles. These reactions are fundamental for introducing functional groups such as ethers, thioethers, and their derivatives, which can significantly alter the compound's properties.

The displacement of chloride ions by oxygen nucleophiles, such as alkoxides and phenoxides, leads to the formation of alkoxy and aryloxy pyrimidines, respectively. Similarly, sulfur nucleophiles like thiols and thiolates can be used to introduce thioether moieties. The principles of nucleophilic aromatic substitution generally apply, with the reactivity and regioselectivity being influenced by the nature of the nucleophile and the reaction conditions. nih.gov

For example, in related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselective displacement of the chloride or sulfone group can be achieved by carefully selecting the nucleophile and base. researchgate.net While anilines and secondary aliphatic amines selectively displace the chloride in the presence of a weak base, deprotonated anilines displace the sulfone group. researchgate.net This highlights the subtle electronic and steric factors that can be exploited to control the outcome of these reactions.

The following table provides examples of reactions with oxygen and sulfur nucleophiles on related pyrimidine systems.

| Pyrimidine Derivative | Nucleophile | Product Type | Reference |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines/Secondary aliphatic amines (weak base) | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | 4,6-Dichloro-2-anilinopyrimidine | researchgate.net |

| (E)-5-(β-chlorovinyl)sulfone pyrimidine nucleosides | Thiols | 5-(β-thiovinyl)sulfone pyrimidine nucleosides | nih.gov |

Further Transition Metal-Catalyzed Transformations at the Pyrimidine Core

Transition metal catalysis offers a powerful set of tools to further functionalize the pyrimidine ring of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uniurb.it

Extended Arylation and Heteroarylation Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used to introduce additional aryl and heteroaryl groups onto the pyrimidine core. mdpi.com These reactions typically involve the coupling of the chloro-pyrimidine with an organoboron or organotin reagent in the presence of a palladium catalyst and a base.

Research on related 6-phenylpurines has demonstrated the feasibility of ruthenium-catalyzed C-H bond activation for direct arylation. nih.gov This method allows for the formation of new aryl-aryl bonds by directly functionalizing an existing C-H bond, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov Similarly, Pd-catalyzed photoredox-mediated C-H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidines, showcasing the potential for these modern techniques to be applied to this compound. nih.govresearchgate.net

The table below illustrates examples of arylation and heteroarylation reactions on related heterocyclic systems.

| Heterocyclic Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 6-Phenylpurine | Aryl halides | Ru catalyst | Arylated purine | nih.gov |

| (6-Phenylpyridin-2-yl)pyrimidine | Phenyldiazonium tetrafluoroborate | Pd/Ru photoredox | Arylated pyrimidine | nih.govresearchgate.net |

| 3,6-(Bpin)2-o-carborane | Aryl bromides | PdCl2(cod)/tricyclohexylphosphine | B(3,6)-diarylated-o-carborane | researchgate.net |

Carbon-Carbon Bond Formation Beyond Phenyl Substitution

Beyond the introduction of aryl groups, transition metal catalysis can facilitate the formation of other types of carbon-carbon bonds. For instance, the Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, allows for the introduction of alkyne moieties.

Diversification through Functional Group Interconversions of Halogen Atoms

The chlorine atoms of this compound can be converted into other functional groups, further expanding its synthetic utility. vanderbilt.eduorganic-chemistry.orgmit.eduorganic-chemistry.org These interconversions often involve nucleophilic substitution reactions where the chloride acts as a leaving group.

For example, the Finkelstein reaction, which involves treatment with a sodium halide in acetone, can be used to replace the chlorine atoms with other halogens like bromine or iodine. vanderbilt.edu This can be advantageous as the resulting bromo or iodo derivatives may exhibit different reactivity in subsequent cross-coupling reactions.

Furthermore, the chlorine atoms can be displaced by other nucleophiles to introduce a variety of functional groups. For instance, reaction with sodium cyanide could introduce a nitrile group, which can then be further transformed into amines, carboxylic acids, or other functionalities. Similarly, displacement with alkoxides or thiocyanates can lead to the formation of ethers and thiocyanates, respectively. vanderbilt.edumit.edu

The following table provides a summary of potential functional group interconversions based on general organic chemistry principles.

| Starting Material | Reagent | Product Functional Group | Reaction Type | Reference |

| Alkyl Chloride | NaI, acetone | Alkyl Iodide | Finkelstein Reaction | vanderbilt.edu |

| Alkyl Halide | KCN, 18-crown-6, DMSO | Nitrile | Nucleophilic Substitution | vanderbilt.edu |

| Alcohol | Sulfonyl chloride | Sulfonate Ester | Esterification | vanderbilt.edu |

| Alcohol | SOCl2 | Alkyl Chloride | Halogenation | vanderbilt.edu |

| Carboxylic Acid | AlCl3, glutaronitrile | Nitrile | Dehydrative Nitrile Synthesis | organic-chemistry.org |

Application of 4,6 Dichloro 5 Phenylpyrimidine in Advanced Chemical Synthesis

Precursor for Complex Polycyclic Heterocyclic Systems

The reactivity of the chlorine substituents on the pyrimidine (B1678525) ring of 4,6-dichloro-5-phenylpyrimidine makes it an ideal precursor for the construction of fused heterocyclic systems. These complex scaffolds are of significant interest due to their potential as novel therapeutic agents and functional materials.

Synthesis of Fused Pyrimidine Derivatives

A notable application of a related dichloro-pyrimidine derivative, 4,6-dichloro-5-formylpyrimidine, is in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This practical strategy involves a cyclization reaction where an intramolecular amide adds to an iminium intermediate, formed in situ from 4-amino-pyrimidine-5-carboxamide and aldehydes. nih.gov The resulting pyrimido[4,5-d]pyrimidine (B13093195) core retains a strategically placed chlorine atom for further functionalization, demonstrating the utility of dichloropyrimidines in generating molecular diversity. nih.gov This methodology has been successfully employed to create a library of 27 distinct 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones in moderate to good yields. nih.gov

Similarly, derivatives of 2-phenylpyrimidine (B3000279) have been synthesized and explored for their potential in organic light-emitting diodes (OLEDs). nih.gov For instance, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine was prepared through the reaction of phenyl amidine with 4,4′-dichlorochalcone. nih.gov Subsequent Buchwald-Hartwig amination reactions were used to attach diphenylamino or 4,4′-di(methoxyphenyl)amino groups, yielding compounds with high thermal stability. nih.gov

Table 1: Examples of Fused Pyrimidine Derivatives from Dichloropyrimidines

| Starting Material | Reagents | Product | Application |

| 4,6-dichloro-5-formylpyrimidine | Primary amines, Aldehydes | Highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | Library Synthesis |

| 4,4′-dichlorochalcone, Phenyl amidine | KOH, then Buchwald-Hartwig amination reagents | 4,6-bis(di(4-methoxyphenyl)amino)phenyl-2-phenylpyrimidine | OLED Emitters |

Construction of Novel Heterocyclic Scaffolds

The versatility of dichloropyrimidines extends to the construction of a variety of other novel heterocyclic scaffolds. A new approach for synthesizing polycyclic heterofused 7-deazapurine heterocycles utilizes a Negishi cross-coupling reaction with bis(4,6-dichloropyrimidin-5-yl)zinc. nih.gov This key step affords (het)aryl-pyrimidines which are then converted to the desired fused deazapurine systems through azidation and thermal cyclization. nih.gov This strategy has enabled the synthesis of four series of new polycyclic thieno-fused 7-deazapurine nucleosides. nih.gov

Furthermore, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one leads to the formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine. researchgate.net This highlights the ability of the dichloropyrimidine core to react with various nucleophiles to generate diverse heterocyclic structures.

Building Block in Nucleoside Analog Synthesis

Modified nucleosides are crucial in the development of antiviral and anticancer therapies. This compound and its analogs serve as important building blocks for the synthesis of these biologically active molecules.

Preparation of Modified Nucleosides with Potential Biological Activities

The synthesis of C-5 modified pyrimidine nucleosides is an area of intense research due to their potential antiviral and anticancer activities. fiu.edunih.gov Palladium-catalyzed cross-coupling reactions are a common method for introducing modifications at the C-5 position of pyrimidine nucleosides. fiu.edu While direct use of this compound in this context is not extensively detailed in the provided results, the general strategies for modifying pyrimidine nucleosides are well-established. For instance, 5-vinylpyrimidine nucleosides have been synthesized from commercially available nucleosides via organometallic intermediates. nih.gov

A new method for synthesizing polycyclic heterofused 7-deazapurine nucleosides involves the glycosylation of fused heterocycles derived from a bis(4,6-dichloropyrimidin-5-yl)zinc reagent. nih.gov The resulting 2'-deoxy- and ribonucleosides can be further modified through nucleophilic substitutions at the 4-position. nih.gov Many of the synthesized deoxyribonucleosides have demonstrated significant cytotoxic activity. nih.gov

Enzymatic Synthesis of Labeled Oligonucleotides

The development of efficient methods for oligonucleotide synthesis is critical for various applications, including therapeutics and diagnostics. manufacturingchemist.comnih.govalmacgroup.com While chemical synthesis using phosphoramidites has been the standard, biocatalytic approaches using enzymes are gaining traction due to their potential for improved yield, purity, and sustainability. manufacturingchemist.comalmacgroup.com

In the context of labeled oligonucleotides, a phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleoside, synthesized from a dichloropyrimidine precursor, has been converted to its 2'-deoxyribonucleoside triphosphate. nih.gov This triphosphate derivative is then suitable for the enzymatic synthesis of labeled oligonucleotides. nih.gov This demonstrates an indirect but crucial role of dichloropyrimidine derivatives in facilitating the enzymatic production of modified nucleic acids. The enzymatic approach often involves the use of polymerases to incorporate modified nucleotides into a growing oligonucleotide chain. nih.govgoogle.com

Medicinal Chemistry and Biological Relevance of 4,6 Dichloro 5 Phenylpyrimidine Derivatives

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in essential biomolecules like the nucleobases cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. researchgate.net This natural prevalence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be modified to bind to a wide range of biological targets. researchgate.netnih.gov The design of bioactive compounds based on the pyrimidine core often involves strategic modifications to enhance properties like target affinity, selectivity, and metabolic stability. nih.govmdpi.com

Key design principles for pyrimidine-based bioactive compounds include:

Bioisosteric Replacement : Swapping parts of a molecule with other chemical groups that have similar physical or chemical properties. This is done to improve the compound's activity or reduce toxicity. nih.gov

Scaffold Hopping : Replacing a central part of a molecule with a structurally different group while maintaining similar biological activity. This can lead to novel compounds with improved properties.

Introduction of Functional Groups : Adding specific chemical groups, such as halogens or methoxy (B1213986) groups, to the pyrimidine ring can enhance the biological activity of the resulting derivatives. nih.gov

Fusion with Other Rings : Combining the pyrimidine ring with other heterocyclic structures, such as indole (B1671886) or thiazole (B1198619), can create fused systems with unique and often potent biological activities. mdpi.comresearchgate.net

The 4,6-dichloro-5-phenylpyrimidine structure is a prime example of a versatile starting material. The two chlorine atoms are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups at these positions. This chemical reactivity is central to the exploration of its derivatives for various therapeutic purposes.

Exploration of Derivatives as Inhibitors of Biological Pathways

The adaptability of the pyrimidine scaffold has enabled its use in designing inhibitors for various enzymes and receptors involved in disease pathways.

Dual Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

Inflammation is a biological response involving mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov While beneficial in moderation, their overproduction can lead to chronic inflammatory diseases. Consequently, inhibiting the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is a key therapeutic strategy. nih.gov

Research into related heterocyclic compounds has demonstrated the potential for pyrimidine derivatives to act as dual inhibitors of NO and PGE2. For instance, a series of triarylpyrazole analogs were studied for their ability to block the production of these inflammatory mediators in macrophage cells. nih.gov Certain compounds from this series were identified as potent inhibitors of PGE2 production, with some also showing significant inhibition of NO production. nih.gov The most effective compound in this related series was found to reduce PGE2 and NO by inhibiting the expression of COX-2 and iNOS proteins. nih.gov This line of research suggests that the this compound scaffold could be similarly modified to develop potent anti-inflammatory agents with a dual-action mechanism.

Investigation as Protein-Tyrosine Kinase Modulators

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cellular signal transduction pathways involved in cell growth, division, and differentiation. nih.gov The uncontrolled activity of certain PTKs is a hallmark of many types of cancer, making them a prime target for anticancer drug development. nih.gov

Derivatives of phenylpyrazolopyrimidine, a structure closely related to phenylpyrimidine, have been synthesized and evaluated as PTK inhibitors. nih.gov These compounds have shown inhibitory activity against several Src family kinases, which are often overexpressed in cancer cells. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 10 | c-Src | 60.4 µM |

| Compound 10 | Btk | 90.5 µM |

| Compound 10 | Lck | 110 µM |

| Compound 6 | c-Src | 21.7 µM |

| Compound 4 | c-Src | 24.7 µM |

Molecular modeling studies have helped to understand how these compounds bind to the active site of the kinases, providing a basis for designing more potent and selective inhibitors. nih.govnih.gov The success with these related scaffolds indicates a strong potential for developing this compound derivatives as effective PTK modulators for cancer therapy.

Antiviral and Anticancer Activity of Functionalized Derivatives

The ability to easily modify the this compound core has led to the creation of numerous derivatives with significant potential as antiviral and anticancer agents. mdpi.comnih.gov

The anticancer properties of pyrimidine derivatives have been demonstrated against a wide array of human tumor cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer. nih.govrsc.org For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and showed potent cytotoxic activity against breast cancer (MCF-7) and cervical cancer (HeLa) cells, with significantly less toxicity to normal cells. rsc.org Further studies revealed that the most potent of these compounds induced cancer cell death by triggering mitochondrial-related apoptosis and inhibiting key cell signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR. rsc.org

In another study, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which feature a pyrimidine ring fused to a thiazole ring, were synthesized and evaluated for their anticancer activity. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative effects. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 7b (Ursolic Acid Derivative) | MCF-7 (Breast Cancer) | 0.48 µM |

| Compound 7b (Ursolic Acid Derivative) | HeLa (Cervical Cancer) | 0.74 µM |

Targeting Viral RNA Polymerases

Viral polymerases are enzymes that are essential for the replication of viral genomes, making them an excellent target for antiviral drugs. nih.govmdpi.com Many RNA viruses, for instance, encode their own RNA-dependent RNA polymerase (RdRp), an enzyme not typically found in host cells, which offers a specific target for therapeutic intervention. nih.govmdpi.com

The strategy of targeting viral polymerases has been highly successful in developing treatments for viruses like HIV and Hepatitis C. nih.gov Research has shown that pyrimidine derivatives can be effective inhibitors of these crucial viral enzymes. A closely related compound, 4,6-dichloro-5-ethyl-2-phenylpyrimidine, has been identified as an inhibitor of RNA polymerase. biosynth.com Furthermore, nanobodies have been developed to target the influenza virus RNA polymerase, binding to a site at the interface of its core subunits and thereby blocking viral replication and transcription. plos.org This highlights that the polymerase core is a vulnerable target. These findings strongly support the potential for developing functionalized this compound derivatives as specific inhibitors of viral RNA polymerases for the treatment of a range of viral infections.

Cytotoxic Activity in Cell Lines

The exploration of this compound derivatives in medicinal chemistry has led to the synthesis and evaluation of numerous analogues for their potential as anticancer agents. Research has focused on the in vitro cytotoxic effects of these compounds against a variety of human cancer cell lines, revealing promising activity and providing insights into their structure-activity relationships.

A notable study in this area investigated a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives, which share a core structural similarity with the 5-phenylpyrimidine (B189523) scaffold. These compounds were assessed for their antiproliferative activity against four human cancer cell lines: MGC-803 (gastric carcinoma), PC-3 (prostate carcinoma), A549 (non-small cell lung cancer), and H1975 (non-small cell lung cancer). The cytotoxic effects were quantified using the MTT assay, and the results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

One of the most potent compounds identified in this series was N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide (compound 15n ). This derivative demonstrated significant anti-tumor proliferation activity across all four tested cell lines. researchgate.net Notably, it exhibited a particularly strong effect against the PC-3 prostate cancer cell line, with an IC₅₀ value of 1.86 µM. researchgate.net Further mechanistic studies revealed that compound 15n could inhibit clonal formation and migration of cancer cells and induce cell cycle arrest at the G0/G1 phase in PC-3 cells. researchgate.net

The cytotoxic activity of selected derivatives from this study is summarized in the table below.

| Compound | MGC-803 (IC₅₀ in µM) | PC-3 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | H1975 (IC₅₀ in µM) |

| 15a | >50 | 24.31±3.56 | >50 | >50 |

| 15b | >50 | 11.25±1.22 | >50 | >50 |

| 15h | 10.26±1.03 | 4.23±0.31 | 13.24±1.58 | 15.36±1.74 |

| 15n | 6.42±0.85 | 1.86±0.27 | 7.35±0.92 | 8.14±1.03 |

| Data sourced from a study on novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. researchgate.net |

In a different line of research, derivatives of 4-aminopyrazolo[3,4-d]pyrimidine, synthesized from a 4,6-dichloropyrimidine-5-carboxylic acid precursor, also demonstrated significant cytotoxic effects. While not direct phenylpyrimidine derivatives, their synthesis originates from a related chlorinated pyrimidine scaffold. One of the synthesized compounds, 12c , showed potent activity against the UO-31 renal cancer cell line with an IC₅₀ value of 0.87 µM. nih.gov This highlights the potential of the pyrimidine core in developing effective anticancer agents.

Another study focused on 6-amino-5-cyano-2-thiopyrimidine derivatives. Compound 1c from this series displayed broad-spectrum anticancer activity against nine different cancerous subpanels, with a high selectivity towards leukemia cell lines. nih.gov These findings, although not directly on this compound derivatives, contribute to the broader understanding of the cytotoxic potential of substituted pyrimidines. The structural modifications on the pyrimidine ring, such as the introduction of cyano, thio, and various substituted phenyl groups, play a crucial role in modulating the cytotoxic activity of these compounds.

Analytical and Spectroscopic Characterization of 4,6 Dichloro 5 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

For the parent compound, 4,6-dichloropyrimidine (B16783) , the ¹H NMR spectrum is relatively simple. It exhibits a singlet for the proton at the C2 position and another for the proton at the C5 position. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at the C2 position (H2) typically appears as a singlet at approximately 8.82 ppm, while the proton at the C5 position (H5) is observed further upfield as a singlet around 7.46 ppm. chemicalbook.com The significant downfield shift of the H2 proton is attributed to the deshielding effect of the two adjacent electronegative nitrogen atoms.

When a phenyl group is introduced at the C5 position, as in 4,6-dichloro-5-phenylpyrimidine , the singlet corresponding to the H5 proton would be absent. The protons of the phenyl ring would introduce a new set of signals, typically in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The complexity of this multiplet would depend on the electronic environment and any restricted rotation of the phenyl group. The H2 proton would be expected to remain a singlet, with a chemical shift similar to that in the parent compound.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine (B1678525) ring in derivatives like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate show distinct signals. rsc.org For this compound, the carbon atoms attached to chlorine (C4 and C6) would be expected to resonate at a significantly downfield position. The carbon atom at the C2 position would also be downfield due to the adjacent nitrogen atoms. The carbons of the phenyl ring would appear in their characteristic region (around 125-140 ppm).

Table 1: Representative ¹H NMR Data for Pyrimidine Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4,6-Dichloropyrimidine chemicalbook.com | H2 | 8.824 | s |

| H5 | 7.460 | s | |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate rsc.org | Ar-H | 7.1-7.3 | m |

Note: 's' denotes singlet, 'm' denotes multiplet. Data provides an estimation of expected chemical shifts.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The calculated monoisotopic mass of This compound is 223.9908 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224, accompanied by characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of a dichlorinated compound.

While a specific mass spectrum for this compound is not available, the fragmentation of the parent 4,6-dichloropyrimidine provides a useful reference. The NIST database shows a strong molecular ion peak for 4,6-dichloropyrimidine at m/z 148. nist.gov Key fragmentation pathways likely involve the sequential loss of chlorine atoms and the cleavage of the pyrimidine ring.

For a derivative like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine , analysis by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) allows for detailed fragmentation analysis. nist.gov This technique is particularly useful for identifying and quantifying impurities in active pharmaceutical ingredients. The fragmentation patterns observed in such derivatives often involve cleavage at the substituent groups and the characteristic losses from the pyrimidine core.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| Exact Mass | 223.9908 Da |

| Expected M⁺ Peak (m/z) | 224 |

Data sourced from PubChem.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, the structures of its close analogs, 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine (B156074) , offer significant insights.

Table 3: Selected Crystallographic Data for 4,6-dichloro-5-methylpyrimidine

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

Data from Acta Crystallographica Section E. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by intermolecular interactions, including hydrogen bonding and other non-covalent forces. These interactions dictate the crystal packing and influence the material's physical properties.

In the crystal structure of 4,6-dichloro-5-methylpyrimidine , the molecules are linked by pairs of weak C—H···N hydrogen bonds. nih.gov Specifically, the C2-H2 group of one molecule interacts with the N3 atom of a neighboring molecule. These interactions form inversion dimers, which are characterized by an R₂²(6) ring motif. nih.gov This type of hydrogen bonding is a significant factor in the crystal packing of this molecule.

For 4,6-dichloro-5-methoxypyrimidine , the crystal packing is dominated by short Cl···N contacts [3.0940 (15) Å and 3.1006 (17) Å]. researchgate.net These interactions link the molecules into a three-dimensional framework, demonstrating the role of halogen atoms in directing crystal architecture. researchgate.net

In a potential crystal structure of This compound , one might expect to see similar C-H···N interactions involving the C2-H proton and a pyrimidine nitrogen. Additionally, π-π stacking interactions between the phenyl and/or pyrimidine rings of adjacent molecules could play a crucial role in the crystal packing, a phenomenon observed in other phenyl-pyrimidine derivatives. The interplay of these hydrogen bonds and stacking interactions would define the supramolecular assembly.

Computational Chemistry and in Silico Approaches for 4,6 Dichloro 5 Phenylpyrimidine Analogs

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,6-dichloro-5-phenylpyrimidine analogs, docking studies are instrumental in understanding how these molecules might interact with biological targets, such as proteins and enzymes.

For instance, molecular docking has been employed to evaluate the potential antibacterial activity of various heterocyclic compounds. In such studies, the synthesized compounds are docked into the active site of a target protein, like penicillin-binding proteins (PBP4) from E. coli and S. aureus, to predict their binding affinity and mode of interaction. nih.gov The insights gained from these simulations can help in the design of more potent inhibitors.

A key aspect of these studies is the analysis of ligand-protein interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the discovery of a new ligand-binding site on prolyl oligopeptidase (PREP) was facilitated by molecular docking studies of 5-aminothiazole-based ligands, revealing how these molecules modulate protein-protein interactions. nih.gov This demonstrates the power of in silico methods to uncover novel mechanisms of action.

The process often involves the use of a surrogate model, such as a pre-trained graph neural network, to approximate biochemical properties like docking scores, making the screening of large molecular libraries more tractable. arxiv.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of molecules. nih.gov These methods provide detailed information about molecular geometry, vibrational frequencies, and electronic structure. researchgate.net

For analogs of this compound, DFT calculations can elucidate their structural and electronic relationships. researchgate.net For instance, studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and its derivatives have used DFT to analyze their reactivity descriptors. researchgate.net Such calculations can predict which compounds are more reactive or more stable. researchgate.net

Furthermore, DFT can be used to study the influence of substituents on the electronic properties of the pyrimidine (B1678525) ring. For example, in the case of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have shown that the chlorine atoms and the condensed furoxan ring significantly influence the dihedral angle and rotational barrier of the nitro group, which in turn affects the molecule's reactivity with nucleophiles. mdpi.comnih.gov These computational insights corroborate experimental findings and provide a deeper understanding of reaction mechanisms. mdpi.comnih.gov

Table 1: Key Parameters from DFT Calculations of Pyrimidine Derivatives

| Compound | Property | Calculated Value | Reference |

| 5-phenyl-2-(4-pyridyl)pyrimidine | Molecular Geometry | Optimized | researchgate.net |

| 5-phenyl-2-(4-pyridyl)pyrimidine | Vibrational Frequencies | Calculated | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives | Reactivity Descriptors | Analyzed | researchgate.net |

| 4,6-dichloro-5-nitrobenzofuroxan | Rotational Barrier of Nitro Group | 9.15 kcal mol⁻¹ | mdpi.com |

Predictive Modeling for Structure-Activity Relationship (SAR) Derivations

Predictive modeling is a crucial component of modern drug discovery and materials science, enabling the derivation of Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties.

For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For example, in the development of Abl kinase inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, SAR studies guided the synthesis of new analogs with improved potency and selectivity. researchgate.net By systematically modifying substituents at different positions of the pyrimidine ring, researchers can identify key structural features responsible for the desired activity.

In another example, SAR analysis of 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases (PfGSK3/PfPK6) led to the discovery of potent antiplasmodial agents. nih.gov This involved synthesizing and testing a library of analogs to establish clear relationships between structural modifications and inhibitory activity. nih.gov The introduction of different substituents at various positions of the pyrimidine core allowed for the fine-tuning of the compounds' activity against their targets. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, which is essential for understanding their function. These methods allow for the exploration of the different spatial arrangements (conformations) a molecule can adopt and how these change over time.

For pyrimidine derivatives, understanding their conformational preferences is important for predicting their interaction with biological targets. The crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals that the molecule is essentially planar. nih.gov Similarly, the molecule of 4,6-dichloro-5-methoxypyrimidine (B156074) is also nearly planar, with the exception of the methoxy (B1213986) group's carbon atom. researchgate.netnih.gov

Future Directions and Advanced Research Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 4,6-dichloro-5-phenylpyrimidine and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the potential for rapid scalability. nih.govnih.gov

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for superior heat and mass transfer. soci.org This enables reactions to be performed at higher temperatures and pressures than are feasible in batch reactors, often leading to dramatically reduced reaction times and improved yields. For the synthesis of pyrimidine (B1678525) derivatives, this could mean more efficient chlorination and functionalization steps. The enclosed nature of flow systems also minimizes operator exposure to hazardous reagents like phosphorus oxychloride, which is often used in the synthesis of dichloropyrimidines. researchgate.netgoogle.com

Automated synthesis platforms can be combined with flow reactors to create powerful systems for high-throughput experimentation and library synthesis. chimia.chrsc.org Such systems can automatically vary reaction conditions—like temperature, residence time, and reagent stoichiometry—to rapidly identify optimal synthesis protocols. soci.org By integrating at-line analysis techniques like LC/MS, researchers can obtain real-time data to guide the optimization process. nih.govrsc.org This automated approach would be invaluable for exploring the derivatization of this compound, allowing for the rapid creation of large libraries of novel compounds for screening in materials science and drug discovery programs. chimia.ch

Table 1: Advantages of Flow Chemistry for Pyrimidine Synthesis

| Feature | Benefit in Synthesis of this compound Derivatives |

| Enhanced Safety | Minimizes exposure to corrosive and toxic reagents like phosphorus oxychloride. nih.gov |

| Precise Control | Exact management of temperature, pressure, and stoichiometry for improved yield and purity. soci.org |

| Rapid Optimization | Automated systems allow for quick screening of numerous reaction conditions. nih.gov |

| Scalability | Seamless transition from laboratory-scale optimization to larger-scale production by extending run time. nih.gov |

| Access to Novel Chemistry | Enables "forbidden" or difficult chemistries under high temperature/pressure conditions. soci.org |

Application in Materials Science and Optoelectronic Devices

The pyrimidine core is a component of various materials with interesting optoelectronic properties. nih.gov The this compound scaffold is a promising building block for the development of new organic materials for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

The electron-deficient nature of the pyrimidine ring, combined with the attached phenyl group, creates a core structure whose electronic properties can be finely tuned. The two chlorine atoms serve as versatile handles for introducing different functional groups through cross-coupling reactions. By strategically adding electron-donating or electron-withdrawing groups, researchers can modulate the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting molecules. This tunability is critical for designing materials with specific light-emission colors or charge-transport characteristics. nih.govmdpi.com

For instance, derivatives of this compound could be designed as emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs. By creating a D-π-A (donor-pi-acceptor) structure, where the phenylpyrimidine unit acts as the acceptor, it is possible to achieve a small energy gap between the singlet and triplet excited states, facilitating efficient light emission. nih.gov The flexibility and lightweight nature of these organic materials also make them suitable for use in flexible electronic devices. mdpi.com

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Role of the Pyrimidine Scaffold | Key Design Strategy |

| Organic Light-Emitting Diodes (OLEDs) | Core component of emitter molecules (e.g., TADF emitters). nih.gov | Tuning HOMO/LUMO levels via substitution at the chloro positions to control emission color and efficiency. |

| Organic Field-Effect Transistors (OFETs) | Building block for organic semiconductors. mdpi.com | Creating extended π-conjugated systems to enhance charge mobility. |

| Organic Solar Cells (OSCs) | Component of donor or acceptor materials. mdpi.com | Engineering the bandgap to optimize absorption of the solar spectrum. |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Future research will increasingly focus on aligning the synthesis of this compound and its derivatives with the principles of green chemistry. This involves developing more environmentally benign and economically efficient synthetic routes that minimize waste, avoid hazardous substances, and reduce energy consumption.

Traditional methods for synthesizing dichloropyrimidines often rely on harsh reagents like phosphorus oxychloride and may produce significant amounts of phosphate-containing waste, which is costly and difficult to manage on an industrial scale. google.com Green chemistry approaches seek to replace such reagents with cleaner alternatives. For example, research into solid acid catalysts or alternative chlorinating agents could lead to processes that circumvent the need for phosphorus oxychloride.

Furthermore, the use of greener solvents is a key aspect. Exploring bio-renewable solvents or even solvent-free reaction conditions can drastically reduce the environmental footprint of the synthesis. researchgate.net The application of phase transfer catalysts has also shown promise in making C-N bond formation more efficient and environmentally friendly for related pyrimidine systems. A patent for the synthesis of the related 4,6-dichloro-5-fluoropyrimidine (B1312760) highlights a process that avoids the use of bases and allows for the recovery of phosphorus oxychloride, thereby reducing waste streams. google.com Adopting similar strategies for this compound would represent a significant advancement in sustainable chemical manufacturing.

Expanding the Scope of Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic uses, including anticancer, antiviral, and anti-inflammatory agents. mdpi.comtandfonline.com The this compound molecule is an ideal starting point for the synthesis of large, diverse compound libraries to explore new biological targets and develop novel therapeutics.

The two chlorine atoms are excellent leaving groups, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a vast array of amines, alcohols, thiols, and other nucleophiles at the C4 and C6 positions of the pyrimidine ring. This modular approach enables the creation of focused libraries designed to probe the structure-activity relationships (SAR) for specific biological targets, such as protein kinases, which are frequently targeted by pyrimidine-based inhibitors. mdpi.com

Future research could focus on using this compound as a platform to generate inhibitors for newly validated biological targets in areas of unmet medical need. For example, derivatives could be designed as modulators of immune checkpoints, novel antibiotics to combat resistant bacteria, or agents targeting neurological disorders. The phenyl group at the C5 position provides a vector for further modification or for establishing key interactions within a target's binding site. The versatility of this scaffold ensures its continued relevance in the quest for next-generation medicines. mdpi.comtandfonline.com

常见问题

Q. Basic

- PPE requirements : Chemically resistant gloves (nitrile), full-face shields, and fume hoods are mandatory during chlorination steps .

- Waste segregation : Separate halogenated byproducts (e.g., phosphorylated residues) from organic solvents for specialized disposal .

- Emergency response : Neutralize accidental spills with sodium bicarbonate before absorption .

How can computational methods aid in predicting reactivity patterns of this compound in cross-coupling reactions?

Q. Advanced

- DFT calculations : Model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The LUMO of this compound localizes at C-4 and C-6, favoring Suzuki-Miyaura coupling at these positions .

- Solvent effect simulations : COSMO-RS models optimize solvent choice for Pd-catalyzed reactions, reducing dehalogenation side reactions.

- Kinetic studies : Monitor activation barriers for substitution vs. elimination pathways using Arrhenius plots .

What strategies improve yield in the synthesis of 5-substituted analogs without compromising regioselectivity?

Q. Advanced

- Directed ortho-metalation : Use directing groups (e.g., sulfoxides) to functionalize the 5-position before chlorination .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150°C for Pd-catalyzed arylations) .

- Protecting groups : Temporarily block reactive sites (e.g., amino groups) during chlorination to prevent over-substitution .

Q. Advanced

- Steric effects : Bulky para-substituents on the phenyl ring hinder nucleophilic attack at C-4/C-6, favoring C-2 substitution.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) activate the pyrimidine ring, reducing reaction temperatures by 20-30°C .

- Hammett analysis : Linear free-energy relationships (ρ = +1.2) confirm the ring’s electrophilic character in SNAr reactions .

What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Q. Basic

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection limit: 0.1% for dechlorinated byproducts) .

- GC-MS : Identify volatile impurities (e.g., residual solvents) with capillary columns (e.g., DB-5MS) .

- ICP-OES : Detect metal catalysts (e.g., Pd) at ppm levels after digestion in HNO₃/HCl .

How can researchers address inconsistencies in biological activity data across structural analogs?

Q. Advanced

- Structure-activity relationship (SAR) refinement : Introduce isosteric replacements (e.g., replacing Cl with CF₃) to isolate electronic vs. steric contributions .

- Dose-response normalization : Use Hill slopes to account for assay variability in enzyme inhibition studies .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ ratios) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。